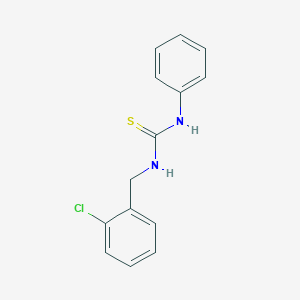

N-(2-chlorobenzyl)-N'-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

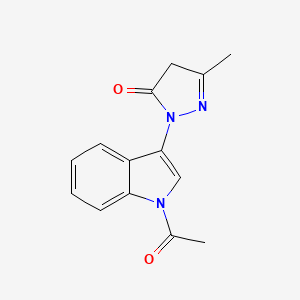

Synthesis Analysis

The synthesis of compounds similar to N-(2-chlorobenzyl)-N'-phenylthiourea involves various chemical reactions. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which shares some structural similarities, was achieved through the hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, prepared by the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea with bromine in chloroform (Thomas, Gupta, & Gupta, 2003).

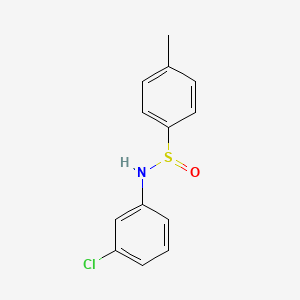

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 1-benzyl-3-furoyl-1-phenylthiourea was investigated through vibrational spectroscopy, multinuclear NMR, and XRD studies, showing a U-shape conformation influenced by the ability to form an intramolecular N–H⋯OC hydrogen bond (Lestard et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of thiourea derivatives have been explored. For example, N-phenylthiourea undergoes desulphurization when reacted with copper(II) acetate and 2,2'-bipyridine ethanol solution, leading to the formation of phenylcyanamide complexes and elemental sulfur. This reaction indicates the reactivity of the thiourea group with copper(II) species (Brader et al., 1989).

Wissenschaftliche Forschungsanwendungen

Thermal Stabilizers for PVC

N-(2-chlorobenzyl)-N'-phenylthiourea derivatives have demonstrated effectiveness as thermal stabilizers or co-stabilizers for rigid poly(vinyl chloride) (PVC). Investigations reveal their superior stabilizing potency compared to conventional stabilizers, particularly in prolonging the induction period, albeit with a faster dehydrochlorination rate during the later stages of degradation. The complexation with metal chlorides like Ni2+ and Cd2+ significantly enhances these stabilizing effects, suggesting a promising application in improving the thermal resistance of PVC materials (Sabaa, Mohamed, & Yassin, 2003).

Antimicrobial Agents

The antimicrobial properties of thiourea derivatives, including those structurally related to N-(2-chlorobenzyl)-N'-phenylthiourea, have been extensively studied. Certain derivatives exhibit significant anti-pathogenic activity, especially against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as novel antimicrobial agents capable of combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Research

Research into N-(2-chlorobenzyl)-N'-phenylthiourea derivatives has also extended into the domain of polymer science. Novel poly(phenylthiourea azomethine imide)s synthesized from related thiourea derivatives exhibit high thermal stability and processability. These polymers are amorphous, highly soluble in common organic solvents, and demonstrate glass transition temperatures exceeding 270°C. Their synthesis and characterization open new avenues for developing advanced materials with potential applications in high-temperature environments (Kausar, Zulfiqar, Ahmad, & Sarwar, 2010).

Sensor Technology

In sensor technology, derivatives of N-(2-chlorobenzyl)-N'-phenylthiourea have been applied as chemosensors for anions. For instance, specific thiourea derivatives act as colorimetric and fluorescent chemosensors for detecting anions like acetate and fluoride. The interaction between these anions and the thiourea moiety induces significant changes in fluorescence and color, underscoring their utility in developing new sensory materials for environmental and biomedical applications (Wu et al., 2007).

Antiviral Research

The structure-activity relationship of diphenylthiourea antivirals has been explored, identifying essential structural features for their antiviral effect. Such studies offer insights into designing compounds with enhanced antiviral activities, potentially including derivatives of N-(2-chlorobenzyl)-N'-phenylthiourea (Galabov, Galabov, & Neykova, 1980).

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZBWCIEDLSRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-N'-phenylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)